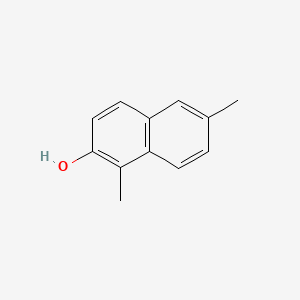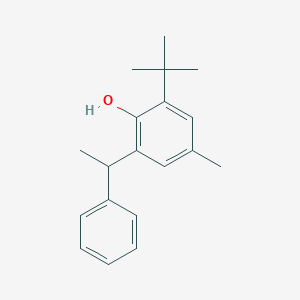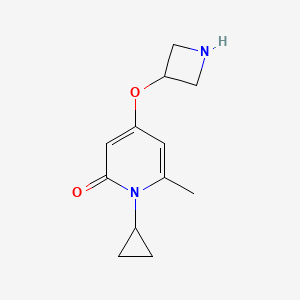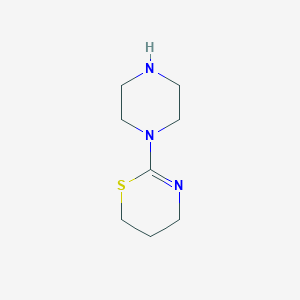
2-Naphthol, 1,6-dimethyl-
描述
2-Naphthol, 1,6-dimethyl- is an organic compound derived from naphthalene, characterized by the presence of hydroxyl and methyl groups at specific positions on the naphthalene ring. This compound is known for its significant role in various organic transformations due to its electron-rich aromatic framework and multiple reactive sites .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 1,6-dimethyl- typically involves the methylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 2-Naphthol, 1,6-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
化学反应分析
Types of Reactions: 2-Naphthol, 1,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1,6-dimethyl-naphthalene.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: 1,6-Dimethyl-naphthalene.
Substitution: Nitro, sulfo, and halogenated derivatives of 2-Naphthol, 1,6-dimethyl-.
科学研究应用
2-Naphthol, 1,6-dimethyl- has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-Naphthol, 1,6-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.
相似化合物的比较
2-Naphthol: The parent compound, lacking the methyl groups, has different reactivity and applications.
1-Naphthol: Another isomer with the hydroxyl group at a different position, leading to distinct chemical properties.
1,4-Dimethyl-2-naphthol: A similar compound with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness: 2-Naphthol, 1,6-dimethyl- is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1,6-dimethylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-3-5-11-9(2)12(13)6-4-10(11)7-8/h3-7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOOECAXBGGRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169561 | |
| Record name | 2-Naphthol, 1,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17324-10-6 | |
| Record name | 2-Naphthol, 1,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017324106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthol, 1,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dimethylnaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1653018.png)
![3-Ethyl-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B1653019.png)
![3-[(5-methyl-2-phenyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B1653020.png)
![7-[(Cyclobutylcarbonyl)amino]-2-methyl-5-quinolinecarboxylic acid](/img/structure/B1653022.png)
![2-(6-chloro-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1653023.png)

![2-Methylpropyl 4-[1-(1-methylpyrazol-4-yl)ethylamino]piperidine-1-carboxylate](/img/structure/B1653026.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine](/img/structure/B1653030.png)
![tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B1653031.png)

